N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O4/c1-35-24-8-9-25(26(18-24)36-2)30-27(33)20-32-14-10-22(11-15-32)28(34)29-23-12-16-31(17-13-23)19-21-6-4-3-5-7-21/h3-9,18,22-23H,10-17,19-20H2,1-2H3,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRXWVNSQWWJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, benzylation, and subsequent functionalization with the dimethoxyphenyl and carboxamide groups. Common reagents used in these reactions include benzyl chloride, piperidine, and various amines and carboxylic acids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Piperidine Carboxamide Moieties
Key Observations :
- Synthetic Efficiency : Yields vary significantly (26–80%), with oxazole- and naphthalene-containing compounds (e.g., ) showing moderate to high yields (~51–59%). The target compound’s synthesis may require optimization due to steric hindrance from the carbamoylmethyl group.
- In contrast, halogenated benzyl groups (e.g., 4-chlorobenzyl in ) may improve target affinity but reduce metabolic stability.
- Biological Activity : Compounds with acrylamide linkers (e.g., ) exhibit neuroprotective effects, while oxazolyl derivatives () target viral entry. The target compound’s carbamoyl group may favor interactions with proteases or neurotransmitter receptors.
Pharmacological and Functional Comparisons
- Receptor Binding: While the target compound’s receptor specificity is unconfirmed, structurally similar piperidine carboxamides (e.g., ) modulate sigma receptors, which are implicated in neurological disorders. The 2,4-dimethoxyphenyl group’s electron-rich nature may enhance binding to serotonin or cannabinoid receptors, as seen in .
- Signal Transduction: Piperidine derivatives often inhibit cAMP accumulation (e.g., cannabinoid receptors in ). The target compound’s dual piperidine cores could amplify such effects, though channel modulation (e.g., calcium/potassium) is less likely without specific substituents .
Biological Activity
N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes piperidine and aromatic moieties, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The compound can be described by the following chemical formula:
- Molecular Formula : C28H38N4O4
- CAS Number : 954060-91-4
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The compound is believed to exert its effects through:
- Receptor Binding : It may act as a ligand for specific neurotransmitter receptors, influencing neurotransmission.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE), which could enhance cholinergic signaling.
In Vitro Studies
Research has indicated that this compound demonstrates a range of biological activities, including:
- Neuroprotective Effects : Similar compounds have shown promise in models of neurodegenerative diseases, potentially due to their ability to modulate neurotransmitter systems.
- Antidepressant Activity : Some studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models.
Comparative Analysis
| Compound Name | Activity Type | EC50 (nM) | Reference |
|---|---|---|---|
| This compound | AChE Inhibition | TBD | |
| 4-Benzylpiperidine | Monoamine Releasing Agent | 109 (DA), 41.4 (NE) |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of similar compounds:
- Neuroprotective Properties : A study demonstrated that related piperidine derivatives could protect against neuronal damage in vitro by enhancing synaptic plasticity.
- Psychotropic Effects : Research on analogs has indicated potential applications in treating mood disorders due to their dopaminergic activity.
Q & A
Q. What are the common synthetic routes for preparing N-(1-benzylpiperidin-4-yl)-1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}piperidine-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidine backbone via cyclization or functionalization of pre-existing piperidine derivatives. For example, benzylation at the piperidine nitrogen is often achieved using benzyl halides under basic conditions .
- Step 2: Introduction of the carbamoyl methyl group via nucleophilic acyl substitution. This may involve reacting a piperidine intermediate with activated carbonyl reagents like chloroacetyl chloride, followed by coupling with 2,4-dimethoxyphenylamine .
- Step 3: Final purification via recrystallization or column chromatography, often using solvents such as ethyl acetate/hexane mixtures . Key challenges include controlling regioselectivity during benzylation and avoiding side reactions during carbamoylation.
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure, particularly the benzyl, piperidine, and carbamoyl groups. For example, the benzyl protons typically appear as a singlet near δ 7.3 ppm, while piperidine ring protons resonate between δ 1.5–3.5 ppm .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) confirm functional groups .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% is standard for research-grade material) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) during synthesis?
Discrepancies often arise from:
- Conformational isomerism: Piperidine rings can adopt chair or boat conformations, leading to split peaks. Use variable-temperature NMR to observe dynamic equilibria .
- Impurity traces: Residual solvents or side products (e.g., unreacted benzyl halides) may introduce extra signals. Conduct a thorough wash with apolar solvents and re-analyze .
- Stereochemical ambiguity: Chiral centers in the piperidine or carbamoyl groups may require chiral HPLC or optical rotation measurements for resolution .
Q. What strategies optimize low yields in the carbamoylation step?
Low yields (~30–50%) are common due to steric hindrance from the benzyl group. Mitigation approaches include:
- Catalyst screening: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
- Solvent optimization: Polar aprotic solvents like DMF or DMSO improve reagent solubility .
- Temperature control: Heating to 60–80°C accelerates reaction kinetics but risks decomposition; monitor via TLC .
- Stoichiometric adjustments: A 1.2–1.5 molar excess of the carbamoyl chloride reagent ensures complete conversion .
Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?
- Target selection: Prioritize receptors commonly modulated by piperidine derivatives (e.g., GPCRs, carbonic anhydrases) based on structural analogs .
- Assay conditions: Use HEK-293 or CHO cells transfected with target receptors. Measure activity via calcium flux (for GPCRs) or enzymatic inhibition (for carbonic anhydrases) .
- Control experiments: Include known agonists/antagonists (e.g., acetazolamide for carbonic anhydrase assays) and validate with dose-response curves (IC₅₀/EC₅₀ calculations) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Source validation: Cross-check assay protocols (e.g., cell lines, incubation times). For example, variations in HEK-293 vs. CHO cell responses may explain divergent results .
- Structural confirmation: Re-analyze compound purity and stereochemistry, as impurities or racemic mixtures can skew activity .
- Meta-analysis: Compare data with structurally similar compounds (e.g., N-(2-chloro-4-methylphenyl) analogs) to identify trends .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
